
2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H15N3O6 and its molecular weight is 297.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
A study by Stanchev et al. (2009) investigated the antioxidant properties of various 4-hydroxycoumarin derivatives, which are structurally related to the compound . They found that these compounds, particularly SS-14, exhibited significant scavenger activity in vitro, highlighting their potential as antioxidants in a hypochlorous system (Stanchev et al., 2009).
Cancer Research
C. Buss et al. (1986) developed a difluoro-derivative of chlorambucil, an anti-cancer drug, from 4-nitrophenylacetic acid. This research underlines the potential of manipulating similar compounds for therapeutic applications in oncology (Buss et al., 1986).
Spectroscopic and Supramolecular Studies
Research by Fernandes et al. (2017) on a chloramphenicol derivative, which shares some structural similarities with 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, provides insight into the use of vibrational spectroscopy for the analysis of such compounds (Fernandes et al., 2017).
Apoptosis in Lymphoid Cells
G. Quash et al. (1995) studied a compound similar in structure, 4-methylthio-2-oxobutanoic acid, which was found to be a potent inducer of apoptosis in a murine lymphoid cell line, highlighting its relevance in cellular biology and potential therapeutic applications (Quash et al., 1995).
Pesticide Analysis
A study by Zhang et al. (2008) synthesized haptens closely related to the chemical structure of interest for the development of a sensitive ELISA for the analysis of the pesticide fenthion, demonstrating the potential application of similar compounds in environmental science (Zhang et al., 2008).
特性
IUPAC Name |
2-(2-hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-5-4-13-10(12(18)19)7-11(17)14-8-2-1-3-9(6-8)15(20)21/h1-3,6,10,13,16H,4-5,7H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBOQAAWDHXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
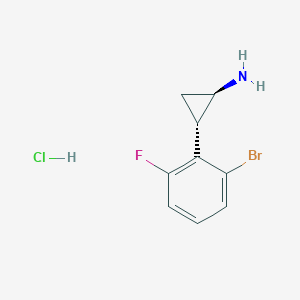
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
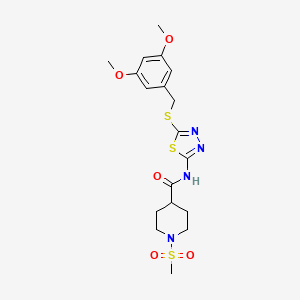
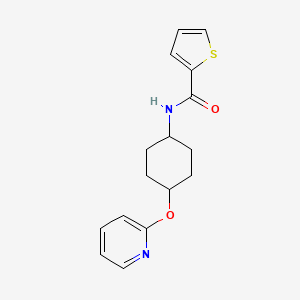
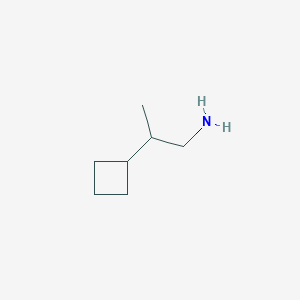
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
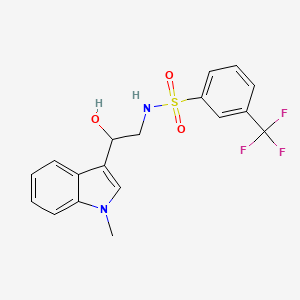
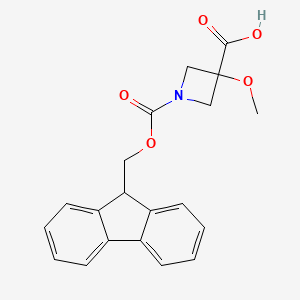
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)
